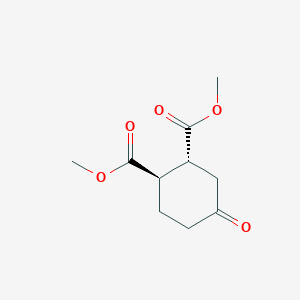

trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester (TOCDME) is a cyclic carboxylic acid dimethyl ester with a broad range of biological and pharmaceutical applications. It is a synthetic compound that is widely used in the synthesis of various drugs, as a reagent for the preparation of other compounds, and as a catalyst in various reactions. TOCDME has many advantages, such as low cost, easy availability, and high stability, but it also has some limitations, such as its low solubility in water and its low reactivity.

科研应用

Tuning Supramolecular Structures

Research has explored the synthesis of diorganotin macrocycles and coordination polymers derived from cyclohexanedicarboxylic acid and its isomers. The study demonstrates how ligand geometry and metal substituents influence the formation of monomeric, cyclo-oligomeric, or polymeric assemblies, highlighting the potential for creating varied supramolecular architectures (Hernández-Ahuactzí et al., 2015).

Conformational Preferences and Solvent Effects

Investigations into the conformational preferences of trans-cyclohexanedicarboxylic acids in different solvents reveal that solvent and ionization state significantly affect molecular conformations. This study provides insights into the stability of axial and equatorial conformations, offering a foundation for understanding solvent effects on molecular structures (Garza et al., 2012).

Optical Rotatory Properties and Polymer Synthesis

Research into the optical rotatory properties of trans-cyclohexanedicarboxylic acid esters and their polymer derivatives, such as poly[ethylene-(+)-trans-1,2-cyclohexane dicarboxylate], sheds light on the influence of molecular conformation on optical activity. This work contributes to the development of stereoregular polymers with specific optical properties (Overberger et al., 2007).

Synthetic Applications in Pharmaceutical Chemistry

A study presents a scalable synthesis of a PDE-4 inhibitor, showcasing the application of cyclohexanedicarboxylic acid dimethyl ester in the pharmaceutical field. The research highlights a six-step synthesis process, achieving the trans stereochemistry required for the cyclohexane moiety, illustrating the compound's relevance in drug development (Jiang et al., 2010).

性质

IUPAC Name |

dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h7-8H,3-5H2,1-2H3/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKIJZIDGFUNMG-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)CC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578057 |

Source

|

| Record name | Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester | |

CAS RN |

13991-44-1 |

Source

|

| Record name | Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)

![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)